

Spectral Data Analysis of 6-Methylnaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylnaphthalen-2-ol

Cat. No.: B123276

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **6-Methylnaphthalen-2-ol**, a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral properties, offering a foundational resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy of **6-Methylnaphthalen-2-ol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectral Data for **6-Methylnaphthalen-2-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.45	s	-	3	-CH ₃
7.08	dd	8.8, 2.4	1	H-3
7.15	d	2.4	1	H-1
7.29	dd	8.4, 1.8	1	H-7
7.59	d	1.8	1	H-5
7.66	d	8.8	1	H-4
7.71	d	8.4	1	H-8
9.72	s	-	1	-OH

Table 2: ^{13}C NMR Spectral Data for **6-MethylNaphthalen-2-ol**

Chemical Shift (δ) ppm	Assignment
21.3	-CH ₃
109.8	C-1
117.8	C-3
124.3	C-7
127.1	C-5
128.0	C-4a
129.0	C-4
129.8	C-8
130.4	C-8a
135.5	C-6
153.8	C-2

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **6-Methylnaphthalen-2-ol**

m/z	Relative Intensity (%)	Assignment
158	100	[M] ⁺ (Molecular Ion)
143	40	[M-CH ₃] ⁺
115	35	[M-CH ₃ -CO] ⁺
89	15	[C ₇ H ₅] ⁺

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectral Data for **6-Methylnaphthalen-2-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250	Strong, Broad	O-H stretch
3050	Medium	Aromatic C-H stretch
2920	Medium	Aliphatic C-H stretch
1630, 1600, 1500	Strong	C=C aromatic ring stretch
1250	Strong	C-O stretch
880, 820	Strong	Aromatic C-H bend (out-of-plane)

Experimental Protocols

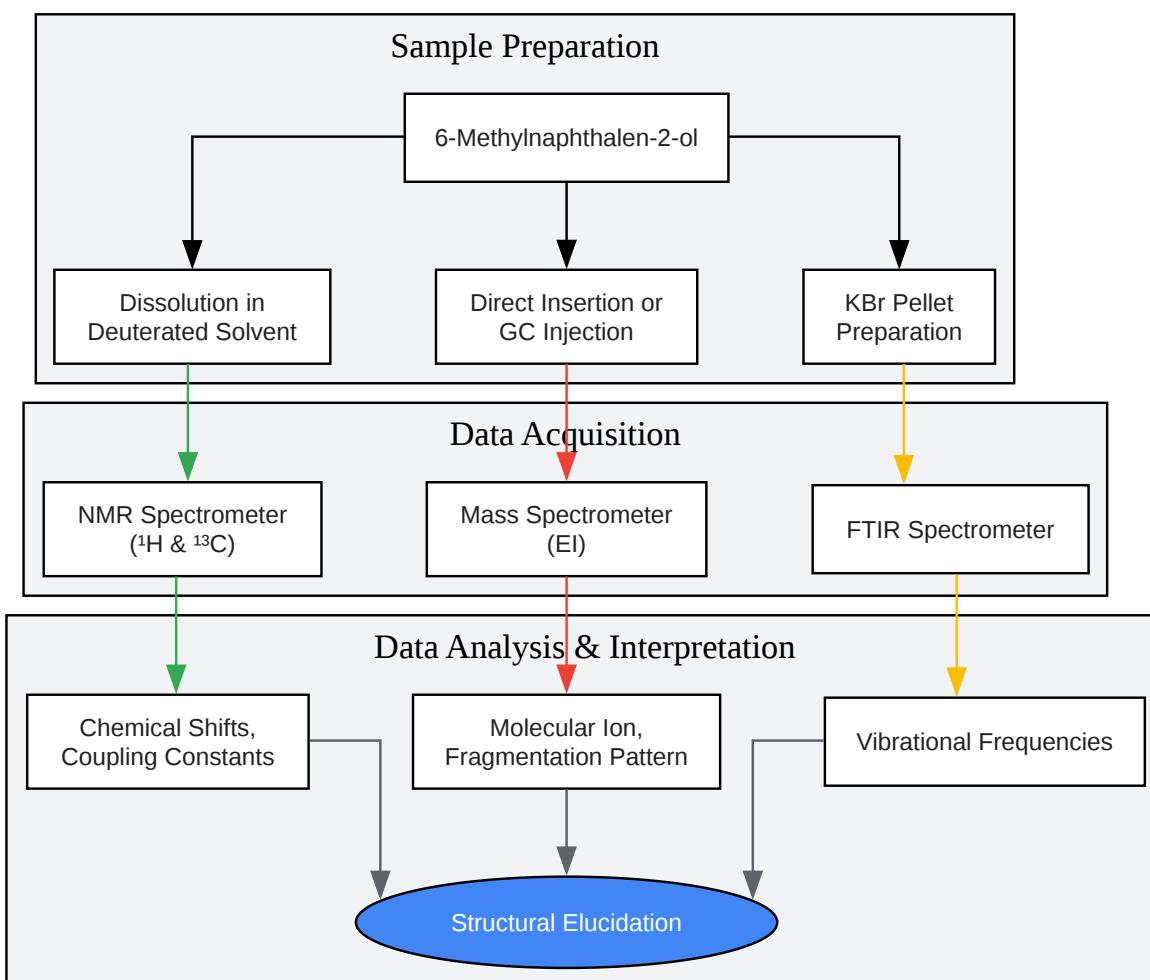
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that are representative of the methods used to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **6-MethylNaphthalen-2-ol** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 90 MHz FT-NMR spectrometer.
- ^1H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to obtain a high signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum was acquired using proton decoupling to simplify the spectrum, and a larger number of scans were accumulated due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data was processed by Fourier transformation, followed by phase and baseline correction. Chemical shifts were referenced to the internal standard.

Mass Spectrometry (MS)

- Instrumentation: A quadrupole-based mass spectrometer was used.
- Ionization Method: Electron Ionization (EI) was employed with an ionization energy of 70 eV.
- Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- Mass Analysis: The mass-to-charge (m/z) ratio of the resulting ions was scanned over a range of 40-400 amu.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragmentation patterns.


Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

- Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
- Data Analysis: The characteristic absorption bands were identified and assigned to their corresponding functional group vibrations.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Methylnaphthalen-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectral Data Analysis of 6-Methylnaphthalen-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123276#spectral-data-nmr-ms-ir-for-6-methylnaphthalen-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com